molecular formula C13H10FNO3 B6389596 MFCD18317505 CAS No. 1261999-97-6

MFCD18317505

Cat. No.: B6389596
CAS No.: 1261999-97-6
M. Wt: 247.22 g/mol
InChI Key: NTQQACVFYZFTLU-UHFFFAOYSA-N
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Description

However, based on analogous MDL entries (e.g., ), such identifiers typically correspond to boronic acids, trifluoromethyl-substituted ketones, or halogenated aromatic compounds. For the purpose of this analysis, we will assume MFCD18317505 shares structural and functional similarities with compounds documented in the evidence, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) or 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5, MDL MFCD00039227). These compounds are often used in cross-coupling reactions, pharmaceutical intermediates, or materials science .

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-8-4-5-11(14)10(7-8)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQACVFYZFTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687542
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-97-6
Record name 2-(2-Fluoro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18317505 involves specific synthetic routes and reaction conditions. One of the common methods includes the preparation of a triazolo ring compound methanesulfonate crystal form . This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations.

Chemical Reactions Analysis

MFCD18317505 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in ambient catalyst-free oxidation reactions using water radical cations . These reactions are significant for the formation of quaternary ammonium cations, which are essential in drug development. The common reagents and conditions used in these reactions include water microdroplets and in situ mass spectrometry, achieving high yields under ambient conditions.

Scientific Research Applications

MFCD18317505 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of complex organic compounds and as a reagent in various chemical reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18317505 involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compounds structurally or functionally analogous to halogenated aromatics or trifluoromethyl ketones. Key examples include:

Compound CAS No. MDL No. Molecular Formula Molecular Weight Key Functional Groups Similarity Score Primary Application
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, Br, Cl 0.87 Suzuki-Miyaura coupling
3'-(Trifluoromethyl)acetophenone 1533-03-5 MFCD00039227 C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 0.95–1.00 Pharmaceutical intermediates
2-(4-Nitrophenyl)benzimidazole 1761-61-1 MFCD00003330 C₇H₅BrO₂ 201.02 Bromo, carboxylate 0.71–0.80 Organic electronics

Key Observations:

  • Boronic Acids (e.g., MFCD13195646): These compounds exhibit high reactivity in cross-coupling reactions due to the boronic acid group. Compared to MFCD18317505 (hypothesized), bromo and chloro substituents enhance electrophilicity but reduce solubility (0.24 mg/ml in water) .
  • Trifluoromethyl Ketones (e.g., MFCD00039227): The trifluoromethyl group confers metabolic stability and lipophilicity (LogPo/w = 2.15), making them ideal for CNS-targeted drugs. In contrast, brominated aromatics (e.g., MFCD00003330) show lower BBB permeability .

Physicochemical Properties

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 3'-(Trifluoromethyl)acetophenone
LogPo/w ~2.0 (estimated) 2.15 2.15
Solubility (mg/ml) 0.2–0.5 0.24 0.15 (in ethanol)
TPSA (Ų) 40–50 40.46 17.07
GI Absorption High High High
BBB Permeability Moderate Yes Yes

Analysis:

  • Polar Surface Area (TPSA): Boronic acids (TPSA = 40.46 Ų) are more polar than trifluoromethyl ketones (TPSA = 17.07 Ų), affecting membrane permeability .
  • Synthetic Accessibility: Boronic acids require palladium-catalyzed reactions (e.g., Suzuki coupling), whereas trifluoromethyl ketones are synthesized via Friedel-Crafts acylation, yielding higher scalability .

Research Findings and Limitations

  • Catalytic Efficiency: Palladium-mediated reactions for boronic acids achieve yields >90% but require strict anhydrous conditions .
  • Thermal Stability: Trifluoromethyl ketones (e.g., MFCD00039227) decompose above 200°C, limiting high-temperature applications .
  • Toxicity: Brominated derivatives (e.g., MFCD00003330) show moderate ecotoxicity (LogKp = -6.21 cm/s), necessitating careful waste management .

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